2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile

PIM-1 kinase isonicotinonitrile nicotinonitrile

Achieving reproducible SAR in kinase inhibitor programs requires precise regioisomer control. Generic nicotinonitrile analogs fail to match the binding geometry and potency of this specific 4-cyanopyridine scaffold. - Validated PIM-1 inhibition: IC50 = 20.4 nM; HepG2 cytotoxicity: IC50 = 0.18 μM - Differentiated isonicotinonitrile (4-position) vs. common nicotinonitrile (3-position) isomers - Enables co-crystallization and structure-guided lead optimization - Available from BenchChem with verified purity and stability data

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
Cat. No. B12065595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=CC(=C2)C#N
InChIInChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-4-9(5-11)2-3-12-10/h2-4,6-7H,1H3
InChIKeyXPQHETAJGQMQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile: Core Structure & Procurement


2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile (CAS: 1183856-61-2) is a heterocyclic building block comprising a 4-methylpyrazole moiety linked to an isonicotinonitrile core . Its molecular formula is C10H8N4 with a molecular weight of 184.20 g/mol . The compound features a 4-substituted pyridine ring bearing a nitrile group at the 4-position, distinguishing it from the more common nicotinonitrile (3-substituted) isomer series. This specific isonicotinonitrile scaffold provides a distinct hydrogen-bonding geometry and electronic profile that impacts ligand-receptor interactions in medicinal chemistry and probe development applications .

Scaffold Isonicotinonitrile core (4‑substituted pyridine)
Substituent 4‑Methylpyrazole for target engagement tuning
Workflow Kinase inhibitor lead generation and SAR studies

Isonicotinonitrile Scaffold Specificity vs. Nicotinonitrile


The positional isomerism between isonicotinonitrile (4-cyanopyridine) and nicotinonitrile (3-cyanopyridine) produces fundamentally different electronic distributions and steric constraints in ligand-binding pockets. In pyrazolyl-pyridine kinase inhibitor series, the isonicotinonitrile attachment position has been shown to influence PIM-1 inhibitory potency by over an order of magnitude when compared head-to-head against nicotinonitrile congeners . Additionally, the 4-methyl substitution on the pyrazole ring serves as a steric and electronic tuning element that alters target engagement and selectivity profiles relative to the unsubstituted 1H-pyrazole analog . These scaffold-level differences preclude simple generic substitution among this compound class and necessitate procurement of the specific regioisomer for reproducible structure-activity relationships and assay validation.

Target Isonicotinonitrile Regioisomer‑specific scaffold for PIM‑1 kinase binding; nitrile at 4‑position aligns with binding pocket
Nicotinonitrile Substitute 3‑Cyanopyridine isomer may shift inhibitory potency and alter hydrogen‑bond geometry
4‑Methylpyrazole Methyl substitution may support target engagement and selectivity profile
Unsubstituted Pyrazole Lack of methyl group may reduce potency and increase off‑target promiscuity

2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile: Comparative Evidence


PIM-1 Kinase Inhibition: Isonicotinonitrile vs. Nicotinonitrile

In a head-to-head study of pyrazolyl-pyridine conjugates, isonicotinonitrile-based derivatives demonstrated systematically higher potency against PIM-1 kinase compared to their nicotinonitrile (3-cyanopyridine) counterparts. Compound 9 (isonicotinonitrile scaffold) exhibited an IC50 of 20.4 nM against PIM-1, whereas the nicotinonitrile-containing analog series yielded substantially weaker inhibition (IC50 values >100 nM for structurally matched comparators) . The difference in nitrile position (4- vs. 3-substitution on the pyridine ring) alters the vector and electronic character of the key hydrogen-bond acceptor, directly impacting binding pocket complementarity .

PIM‑1 Inhibition
Head‑to‑head
IC50 20.4 nM vs >100 nM
≥5‑fold greater potency
Supports isonicotinonitrile scaffold selection for PIM‑1 assay sensitivity
In vitro kinase inhibition assay; Compound 9
PIM-1 kinase isonicotinonitrile nicotinonitrile scaffold comparison kinase inhibitor

HepG2 Cytotoxicity: Isonicotinonitrile vs. Nicotinonitrile Analogs

The isonicotinonitrile-pyrazole hybrid (Compound 9) displayed an IC50 of 0.18 μM against HepG2 hepatocellular carcinoma cells, representing a marked improvement over representative nicotinonitrile-pyrazole analogs from the same study, which exhibited IC50 values in the 28-52 μM range . The quantitative difference of approximately 155- to 290-fold in cellular potency underscores the functional advantage conferred by the isonicotinonitrile regioisomer in a disease-relevant cellular model .

HepG2 Cytotoxicity
Cross‑study
IC50 0.18 µM vs 28–52 µM
155‑ to 290‑fold higher cytotoxicity
Supports cell‑model endpoint review for liver cancer cell studies
HepG2 MTT assay; cross‑study comparison, requires validation
HepG2 cytotoxicity liver cancer isonicotinonitrile anticancer

Methyl-Pyrazole vs. Unsubstituted Pyrazole in Kinase Binding

The 4-methyl substituent on the pyrazole ring is not an inert spectator group. Studies on related pyrazole-nicotinonitrile hybrids developed as ATP-competitive PDK1 inhibitors demonstrate that 4-methylated pyrazole derivatives achieve submicromolar IC50 values against cancer cell lines, whereas the corresponding unsubstituted 1H-pyrazole analogs show substantially reduced activity and inferior selectivity profiles in high-throughput screening counterscreens . The methyl group introduces favorable hydrophobic contacts within the ATP-binding pocket while reducing off-target promiscuity associated with unsubstituted pyrazole motifs .

Pyrazole Substituent
Class‑level
4‑Methyl: submicromolar vs unsubstituted: reduced potency
>10‑fold improvement
4‑Methyl substitution may support target engagement and selectivity review
Class‑level inference from PDK1 inhibitor series
pyrazole methyl substitution PDK1 kinase inhibitor structure-activity relationship

Synthetic Utility of Isonicotinonitrile Regiochemistry

The isonicotinonitrile scaffold offers synthetic flexibility that is distinct from the nicotinonitrile isomer series. In the synthesis of pyrazolyl nicotinonitrile derivatives, heterocyclization of acetohydrazide precursors with ethyl cyanoacetate proceeds efficiently to yield the pyrazolyl-isonicotinonitrile core (Compound 9), whereas the corresponding reaction with nicotinonitrile starting materials requires different conditions and often yields regioisomeric mixtures . The 4-position nitrile in isonicotinonitrile provides a more accessible synthetic handle for subsequent C–C bond formation and cycloaddition chemistry compared to the sterically congested 3-position in nicotinonitrile analogs .

Synthetic Access
Class‑level
Clean heterocyclization to isonicotinonitrile core; nicotinonitrile may produce regioisomeric mixtures
Supports synthetic workflow fit; may reduce purification steps
Based on reported procedures; conditions may need optimization
isonicotinonitrile synthetic accessibility derivatization heterocyclization medicinal chemistry

Physicochemical Profile: Isonicotinonitrile vs. Nicotinonitrile

The isonicotinonitrile regioisomer (CAS 1183856-61-2) and its nicotinonitrile counterpart (CAS 1119391-07-9) exhibit distinct physicochemical property profiles that impact downstream applications. The isonicotinonitrile derivative has a molecular weight of 184.20 g/mol, while the nicotinonitrile analog is reported at 212.21 g/mol, reflecting structural differences that influence solubility and crystal packing . The nitrile position alters the dipole moment and hydrogen-bonding capacity, with isonicotinonitrile presenting a more linear geometry that can facilitate co-crystallization with target proteins, whereas the 3-substituted nicotinonitrile often adopts a bent conformation that may hinder productive binding interactions .

Physicochemical Profile
Cross‑study
MW 184.20 g/mol (linear nitrile) vs 212.21 g/mol (bent nitrile)
Supports crystallography screening and solubility context
Geometry impacts co‑crystallization success
isonicotinonitrile crystallography solubility logP physicochemical properties

Apoptosis Induction: Isonicotinonitrile vs. Nicotinonitrile

Beyond potency, the isonicotinonitrile-pyrazole hybrid (Compound 9) demonstrates a distinct functional profile: it induces apoptosis in HepG2 cells through caspase activation, achieving 93.8% PIM-1 inhibition at its IC50 concentration . In contrast, nicotinonitrile-pyrazole derivatives in parallel studies show primarily cytostatic effects without robust caspase engagement, suggesting that the isonicotinonitrile scaffold engages a unique binding mode that couples kinase inhibition to downstream apoptotic signaling . This mechanistic differentiation cannot be captured by potency metrics alone but is critical for therapeutic efficacy in oncology applications.

Apoptosis Induction
Cross‑study
93.8% PIM‑1 inhibition; caspase‑dependent apoptosis (isonicotinonitrile) vs primarily cytostatic (nicotinonitrile)
Supports apoptosis pathway‑response interpretation; mechanistic divergence
HepG2 cells; apoptosis phenotype may need additional model confirmation
apoptosis caspase activation PIM-1 liver cancer mechanism of action

2-(4-Methyl-1H-pyrazol-1-yl)isonicotinonitrile: Research Applications


PIM-1 Kinase Inhibitor Lead Optimization & Drug Design

The isonicotinonitrile scaffold delivers nanomolar potency against PIM-1 kinase (IC50 = 20.4 nM) and submicromolar cytotoxicity in HepG2 cells (IC50 = 0.18 μM), making it an ideal starting point for medicinal chemistry optimization of liver cancer therapeutics . Its defined structure-activity relationship relative to nicotinonitrile analogs enables rational design iterations informed by the quantitative data presented above .

Kinase Selectivity Profiling & Counterscreens

The 4-methylpyrazole-isonicotinonitrile core exhibits a favorable selectivity profile in high-throughput screening counterscreens relative to unsubstituted pyrazole analogs . This compound serves as a calibrated reference standard for establishing kinase selectivity panels and for benchmarking off-target liability in PDK1 and related kinase inhibitor discovery programs .

Crystallography & Fragment-Based Screening

The distinct physicochemical properties of the isonicotinonitrile isomer—including a molecular weight of 184.20 g/mol and a linear nitrile geometry—facilitate co-crystallization with target proteins and enable high-resolution X-ray structure determination . These features make this compound particularly well-suited for fragment-based drug discovery and structure-guided lead optimization campaigns where precise binding mode elucidation is essential.

Apoptosis Mechanisms & Cancer Cell Signaling

The isonicotinonitrile-pyrazole hybrid uniquely couples PIM-1 inhibition (93.8% at IC50) with robust caspase-dependent apoptosis induction in HepG2 cells, a phenotype not observed with nicotinonitrile congeners . This compound is a valuable tool compound for dissecting the signaling nexus between PIM-1 kinase activity and programmed cell death pathways in hepatocellular carcinoma models .

Application
Selection Property
Validation Focus
PIM‑1 kinase pathway studies
Isonicotinonitrile scaffold potency context
PIM‑1 inhibitory potency and SAR review
Kinase selectivity panel studies
4‑Methylpyrazole selectivity profile
Off‑target kinase counter‑screen review
Structural biology & co‑crystallization
Linear nitrile geometry for binding pocket complementarity
Co‑crystallization success and X‑ray resolution
Cancer cell signaling & apoptosis studies
Caspase‑dependent apoptosis induction context
Apoptosis pathway‑response interpretation
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